Cas no 890099-63-5 (3-Acetoxy-2'-iodobenzophenone)

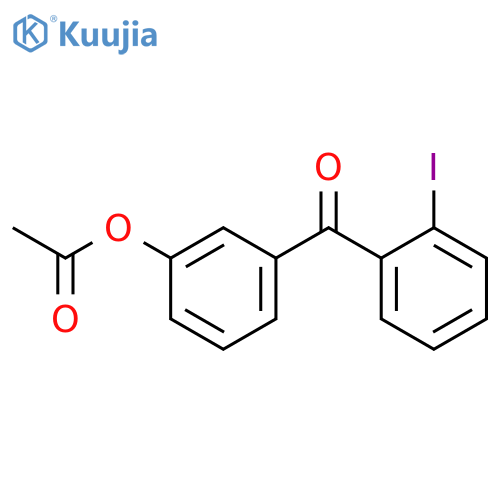

3-Acetoxy-2'-iodobenzophenone structure

商品名:3-Acetoxy-2'-iodobenzophenone

3-Acetoxy-2'-iodobenzophenone 化学的及び物理的性質

名前と識別子

-

- [3-(2-iodobenzoyl)phenyl] acetate

- 3-ACETOXY-2'-IODOBENZOPHENONE

- 3-(2-Iodobenzoyl)phenyl acetate

- MFCD07698884

- AKOS016018172

- DTXSID60641635

- 890099-63-5

- 3-Acetoxy-2'-iodobenzophenone

-

- MDL: MFCD07698884

- インチ: InChI=1S/C15H11IO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3

- InChIKey: MYZFCLFOAVAZML-UHFFFAOYSA-N

- ほほえんだ: CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2I

計算された属性

- せいみつぶんしりょう: 365.97500

- どういたいしつりょう: 365.97529g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 342

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

- 密度みつど: 1.611

- ふってん: 461.2°C at 760 mmHg

- フラッシュポイント: 232.7°C

- 屈折率: 1.624

- PSA: 43.37000

- LogP: 3.44750

3-Acetoxy-2'-iodobenzophenone セキュリティ情報

3-Acetoxy-2'-iodobenzophenone 税関データ

- 税関コード:2915390090

- 税関データ:

中国税関コード:

2915390090概要:

2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%

3-Acetoxy-2'-iodobenzophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A087960-500mg |

3-Acetoxy-2'-iodobenzophenone |

890099-63-5 | 500mg |

$ 480.00 | 2022-06-08 | ||

| A2B Chem LLC | AB91760-5g |

3-Acetoxy-2'-iodobenzophenone |

890099-63-5 | >90% | 5g |

$1288.00 | 2024-04-19 | |

| Fluorochem | 201782-2g |

3-Acetoxy-2'-iodobenzophenone |

890099-63-5 | >90% | 2g |

£624.00 | 2022-03-01 | |

| Fluorochem | 201782-5g |

3-Acetoxy-2'-iodobenzophenone |

890099-63-5 | >90% | 5g |

£1120.00 | 2022-03-01 | |

| Fluorochem | 201782-1g |

3-Acetoxy-2'-iodobenzophenone |

890099-63-5 | >90% | 1g |

£340.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781197-1g |

3-Acetoxy-2'-iodobenzophenone |

890099-63-5 | 98% | 1g |

¥23716.00 | 2024-04-26 | |

| TRC | A087960-250mg |

3-Acetoxy-2'-iodobenzophenone |

890099-63-5 | 250mg |

$ 290.00 | 2022-06-08 | ||

| A2B Chem LLC | AB91760-1g |

3-Acetoxy-2'-iodobenzophenone |

890099-63-5 | >90% | 1g |

$423.00 | 2024-04-19 | |

| A2B Chem LLC | AB91760-2g |

3-Acetoxy-2'-iodobenzophenone |

890099-63-5 | >90% | 2g |

$737.00 | 2024-04-19 |

3-Acetoxy-2'-iodobenzophenone 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

890099-63-5 (3-Acetoxy-2'-iodobenzophenone) 関連製品

- 890099-65-7(3-Acetoxy-3'-iodobenzophenone)

- 890099-67-9(3-Acetoxy-4'-iodobenzophenone)

- 890099-48-6(4-Acetoxy-2'-iodobenzophenone)

- 890099-22-6(2-Acetoxy-2'-iodobenzophenone)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 55290-64-7(Dimethipin)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量